2,4a-Dihydropyrido[3,4-b]indol-1-one
Description
2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one (IUPAC name: 2,9-dihydropyrido[3,4-b]indol-1-one) is a bicyclic heterocyclic compound belonging to the β-carboline family. Its structure comprises a pyridine ring fused to an indole moiety, with hydrogenation at positions 2 and 9 (SMILES: C1=CC=C2C(=C1)C3=C(N2)C(=O)NC=C3) . Key properties include:
- Molecular formula: C₁₁H₈N₂O
- Molecular weight: 184.19 g/mol
- Topological polar surface area (TPSA): 44.90 Ų
- LogP values: XLogP = 1.80; ALogP = 2.01
- Hydrogen bonding: 2 donors, 1 acceptor .
This compound serves as a core scaffold for synthesizing bioactive derivatives, particularly in medicinal chemistry for anxiolytics and kinase inhibitors .
Properties
Molecular Formula |
C11H8N2O |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2,4a-dihydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C11H8N2O/c14-11-10-8(5-6-12-11)7-3-1-2-4-9(7)13-10/h1-6,8H,(H,12,14) |
InChI Key |
CAFXISHUSVPFLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3C=CNC(=O)C3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4a-Dihydropyrido[3,4-b]indol-1-one typically involves a multi-step process. One common method starts with the reaction of 1H-indole-2-carboxylic acid, an aldehyde, and an amine in ethanol under reflux conditions to form Mannich products. These products are then dehydrated in the presence of 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium (HATU) to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and greener solvents to enhance yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,4a-Dihydropyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups.
Scientific Research Applications
2,4a-Dihydropyrido[3,4-b]indol-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a bioactive molecule with various biological activities.
Industry: It is used in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2,4a-Dihydropyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. For instance, as an mGluR1 antagonist, it binds to the metabotropic glutamate receptor 1, inhibiting its activity and modulating neurotransmission. As a cannabinoid 2 receptor agonist, it activates the receptor, influencing various physiological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substitution Patterns
Pyrido[3,4-b]indol-1-one derivatives differ in hydrogenation states, substituents, and functional groups. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations:
Hydrogenation States: Dihydro derivatives (e.g., 2,9-dihydro) exhibit planar aromatic regions, enhancing π-stacking interactions for receptor binding . Tetrahydro derivatives (e.g., 2,3,4,9-tetrahydro) adopt non-planar conformations, influencing solubility and metabolic stability .
Substituent Effects: Electron-withdrawing groups (e.g., Cl in AnnH65) increase lipophilicity (LogP ~2.5–3.0), improving blood-brain barrier penetration . Methoxy groups (e.g., CAS 17952-87-3) enhance solubility via H-bonding while retaining aromatic interactions . Amino groups (e.g., 6-amino derivative) introduce polarity, making the compound suitable for aqueous-phase reactions .
Key Findings:
- Electrocyclization () and Pictet–Spengler reactions () are robust for constructing the pyridoindole core.
- Oxidation with DDQ () selectively dehydrogenates tetrahydro to dihydro derivatives.
Table 3: Bioactivity Profiles
| Compound | Target/Activity | IC₅₀/EC₅₀ | Mechanism |
|---|---|---|---|
| AnnH65 | Kinase inhibition (undisclosed target) | <1 µM | Competitive ATP-binding inhibition |
| 6-Fluoro-9-methyl-... | GABAA receptor (anxiolytic) | 10 nM | Full agonist at α2/α3 subunits |
| 2-[2-(Methylamino)benzoyl] | MAO-A inhibition | 5 µM | Reversible competitive inhibition |
Highlights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
